molecular formula C23H25FN6O2S B2985109 1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189461-85-5

1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2985109
CAS No.: 1189461-85-5
M. Wt: 468.55
InChI Key: SJLHXGZXCUESQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C23H25FN6O2S and its molecular weight is 468.55. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in neuroprotection, which is a precise target for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Mode of Action

The compound interacts with its targets by inhibiting ER stress and apoptosis . It also inhibits the NF-kB inflammatory pathway . The molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways results in promising neuroprotective and anti-inflammatory properties .

Pharmacokinetics

Similar compounds, such as para-fluorophenylpiperazine, are metabolized hepatically and excreted renally . The elimination half-life is approximately 6-8 hours .

Result of Action

The compound exhibits significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as dosage, route of administration, and individual patient characteristics .

Properties

IUPAC Name

12-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN6O2S/c1-2-10-29-22(32)21-18(9-15-33-21)30-19(25-26-23(29)30)7-8-20(31)28-13-11-27(12-14-28)17-6-4-3-5-16(17)24/h3-6,9,15H,2,7-8,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLHXGZXCUESQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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